2-chloro-N-(thian-4-yl)pyridine-3-carboxamide
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Overview
Description
2-chloro-N-(thian-4-yl)pyridine-3-carboxamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorine atom at the second position of the pyridine ring and a thian-4-yl group attached to the nitrogen atom of the carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(thian-4-yl)pyridine-3-carboxamide typically involves the reaction of 2-chloropyridine-3-carboxylic acid with thian-4-ylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(thian-4-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position of the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thian-4-yl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, acetonitrile), and bases (potassium carbonate, sodium hydride).
Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (dichloromethane, acetonitrile).
Reduction Reactions: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives with various functional groups.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Amines.
Scientific Research Applications
2-chloro-N-(thian-4-yl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, including antimicrobial and anticancer agents.
Materials Science: The compound is utilized in the development of advanced materials such as organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe for studying biological processes and interactions at the molecular level.
Chemical Synthesis: The compound is employed as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-(thian-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-chloro-N-(thian-4-yl)pyridine-3-carboxamide can be compared with other pyridine derivatives such as:
2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide: Similar structure but with an additional chlorine atom, leading to different reactivity and applications.
2-chloro-N-(4-methylpyridin-3-yl)pyridine-3-carboxamide: The presence of a methyl group instead of a thian-4-yl group results in different chemical and biological properties.
2-chloro-N-(pyridin-3-yl)pyridine-3-carboxamide:
The uniqueness of this compound lies in the presence of the thian-4-yl group, which imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-chloro-N-(thian-4-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2OS/c12-10-9(2-1-5-13-10)11(15)14-8-3-6-16-7-4-8/h1-2,5,8H,3-4,6-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULOZJBJLNYTRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1NC(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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